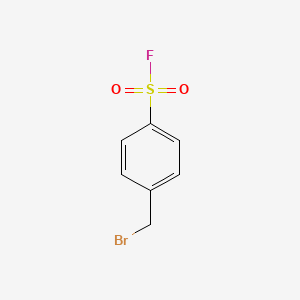

4-(Bromomethyl)benzenesulfonyl fluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 212498. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAPDVQUZYCNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226986 | |

| Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7612-88-6 | |

| Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007612886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC212498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)benzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(Bromomethyl)benzenesulfonyl fluoride. This bifunctional reagent has emerged as a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent inhibitor and a versatile building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This document details its chemical and physical characteristics, provides putative experimental protocols for its synthesis and reactions with biologically relevant nucleophiles, and explores its role in the development of targeted covalent inhibitors and chemical probes.

Introduction

This compound, also known as 4-(fluorosulfonyl)benzyl bromide, is a chemical compound featuring two distinct reactive moieties: a bromomethyl group and a benzenesulfonyl fluoride group.[1][2] This unique structure allows for sequential or orthogonal reactions, making it a powerful tool for chemical biologists and medicinal chemists. The bromomethyl group serves as an electrophilic site for alkylation reactions, while the sulfonyl fluoride group is a key "warhead" for covalent modification of proteins and a reactive handle for SuFEx click chemistry.[3][4] The strategic incorporation of sulfonyl fluorides in drug candidates has gained significant traction due to their ability to form stable covalent bonds with nucleophilic amino acid residues, such as lysine and tyrosine, often leading to enhanced potency and prolonged duration of action.[5][6]

Properties of this compound

This section summarizes the key physical, chemical, and spectral properties of this compound.

Physical and Chemical Properties

The primary physical and chemical identifiers for this compound are presented in Table 1. It is a solid at room temperature with a melting point in the range of 80-85 °C.[1][2]

Table 1. Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrFO₂S | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| CAS Number | 7612-88-6 | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 80-85 °C | [1][2] |

| InChI | 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | [1] |

| InChI Key | WWAPDVQUZYCNCR-UHFFFAOYSA-N | [1] |

| SMILES | O=S(C1=CC=C(CBr)C=C1)(F)=O | [1] |

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons. The aromatic protons will likely appear as two doublets in the range of 7.5-8.5 ppm, typical for a 1,4-disubstituted benzene ring. The methylene protons of the bromomethyl group are expected to be a singlet at approximately 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the four distinct aromatic carbons and one signal for the methylene carbon. The carbon attached to the sulfonyl fluoride group will be the most downfield among the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the sulfonyl fluoride group. The chemical shift will be indicative of the electronic environment of the sulfonyl fluoride moiety.[7][8]

The IR spectrum is expected to exhibit characteristic absorption bands for the sulfonyl group (SO₂), the C-F bond, the C-Br bond, and the aromatic ring. Key expected vibrational frequencies are listed in Table 2.[9][10][11][12]

Table 2. Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| S=O Asymmetric Stretch | 1400-1300 | Strong |

| S=O Symmetric Stretch | 1200-1100 | Strong |

| C-F Stretch | 1200-1000 | Strong |

| C-Br Stretch | 700-500 | Medium |

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.[13][14][15] Key fragmentation would likely involve the loss of a bromine atom, the sulfonyl fluoride group, or cleavage of the benzyl-sulfur bond.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[16] It is also harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[16] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[16] It should be stored in a well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[16]

Table 3. GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| GHS05, GHS07 | Danger | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Synthesis and Reactivity

This section outlines a plausible synthetic route to this compound and discusses its reactivity with key biological nucleophiles.

Synthesis

A likely two-step synthesis of this compound starts from the commercially available p-toluenesulfonyl chloride.

Step 1: Free-Radical Bromination of p-Toluenesulfonyl Chloride

The first step involves the free-radical bromination of the methyl group of p-toluenesulfonyl chloride to yield 4-(bromomethyl)benzenesulfonyl chloride.[17]

Experimental Protocol:

-

To a solution of p-toluenesulfonyl chloride in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC or NMR.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)benzenesulfonyl chloride.

-

Purify the crude product by recrystallization.

Step 2: Halogen Exchange to form the Sulfonyl Fluoride

The second step is a halogen exchange reaction to convert the sulfonyl chloride to the corresponding sulfonyl fluoride.[18]

Experimental Protocol:

-

Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable solvent such as acetonitrile.

-

Add a fluoride source, such as potassium fluoride or potassium bifluoride, and a phase-transfer catalyst (e.g., a crown ether) if necessary.

-

Heat the reaction mixture to reflux and monitor the reaction until completion.

-

After cooling, remove the solvent under reduced pressure.

-

Isolate the product by extraction and purify by column chromatography or recrystallization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biophysics.org [biophysics.org]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. prepchem.com [prepchem.com]

- 18. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(bromomethyl)benzenesulfonyl fluoride. This bifunctional reagent is of significant interest in the fields of chemical biology and drug discovery, primarily serving as a covalent probe for interrogating biological systems. Its utility stems from the presence of two reactive functional groups: a sulfonyl fluoride, which can covalently modify nucleophilic amino acid residues in proteins, and a bromomethyl group, which can also act as an alkylating agent.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 80-85 °C. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7612-88-6 | |

| Molecular Formula | C₇H₆BrFO₂S | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 80-85 °C | |

| Assay Purity | ≥97% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of a suitable p-toluenesulfonyl precursor to 4-methylbenzenesulfonyl fluoride. The second step is a free-radical bromination of the methyl group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-Methylbenzenesulfonyl Fluoride (Intermediate)

This procedure is adapted from the general synthesis of sulfonyl fluorides from sulfonyl chlorides.

-

Materials: p-Toluenesulfonyl chloride, potassium fluoride (spray-dried), phase transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), acetonitrile.

-

Procedure:

-

To a stirred solution of p-toluenesulfonyl chloride (1 equivalent) in acetonitrile, add an excess of spray-dried potassium fluoride (approximately 2-3 equivalents).

-

Add a catalytic amount of a phase transfer catalyst (e.g., 0.05 equivalents of 18-crown-6).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-methylbenzenesulfonyl fluoride.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methylbenzenesulfonyl fluoride.

-

Step 2: Synthesis of this compound (Final Product)

This procedure is a modified Wohl-Ziegler bromination.

-

Materials: 4-Methylbenzenesulfonyl fluoride, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (or a safer alternative like acetonitrile).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl fluoride (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Heat the reaction mixture to reflux. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC or ¹H NMR until the starting material is consumed. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the final product as a solid.

-

Characterization Data

4-Methylbenzenesulfonyl Fluoride (Intermediate)

| Parameter | Data | Reference(s) |

| ¹H NMR | δ 7.89 (d, J=8.0 Hz, 2H), 7.42 (d, J=8.0 Hz, 2H), 2.49 (s, 3H) | [2] |

| ¹³C NMR | δ 147.2, 130.4, 130.3, 130.1, 128.6, 22.0 | [2] |

| ¹⁹F NMR | δ 66.2 | [2] |

| Mass Spectrum (EI) | m/z 174 (M⁺) | [3] |

This compound (Final Product)

| Parameter | Predicted Data |

| ¹H NMR | δ 7.9-8.1 (d, 2H, Ar-H ortho to SO₂F), 7.5-7.7 (d, 2H, Ar-H meta to SO₂F), 4.7 (s, 2H, CH₂Br) |

| ¹³C NMR | δ 148-150 (C-SO₂F), 132-134 (C-CH₂Br), 130-132 (Ar-CH), 128-130 (Ar-CH), 30-33 (CH₂Br) |

| ¹⁹F NMR | δ 65-68 |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~1400 (S=O asymmetric), ~1200 (S=O symmetric), ~1180 (C-F), ~700-600 (C-Br) |

| Mass Spectrum (EI) | m/z 252/254 (M⁺, bromine isotopes), 173 (M⁺ - Br) |

Application in Chemical Biology: Covalent Protein Modification

This compound is a valuable tool for chemical biologists and drug developers as a covalent probe. The sulfonyl fluoride moiety is an electrophilic "warhead" that can react with nucleophilic side chains of amino acids within proteins, leading to the formation of a stable covalent bond. This reactivity is particularly useful for identifying and validating drug targets, mapping binding sites, and developing targeted covalent inhibitors.[4][5]

The sulfonyl fluoride group is known to react with several amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[4][6][7][8][9] The specificity of the reaction can be influenced by the local protein environment, which can enhance the nucleophilicity of a particular residue.[10][11]

The dual reactivity of this compound, possessing both a sulfonyl fluoride and a benzyl bromide, allows for its potential use in more complex labeling strategies or as a cross-linking agent, although its primary application has been as a sulfonyl fluoride-based probe. The development of such covalent probes is a rapidly advancing area in drug discovery, enabling the targeting of proteins that have been traditionally considered "undruggable".[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfonyl Fluorides - Enamine [enamine.net]

- 8. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride (CAS: 7612-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride is a bifunctional chemical reagent of significant interest in chemical biology and drug discovery. Its unique structure, featuring both a reactive bromomethyl group and a sulfonyl fluoride moiety, allows for its versatile application as a linker, a chemical probe for protein labeling, and a warhead for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and its role in modulating biological pathways.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7612-88-6 | [1] |

| Molecular Formula | C₇H₆BrFO₂S | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

| Synonyms | 4-(Fluorosulfonyl)benzyl bromide, Fluorosulfonylbenzyl bromide | [1] |

| SMILES | O=S(C1=CC=C(CBr)C=C1)(F)=O | [1] |

| InChI | 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | [1] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-8.0 ppm), singlet for the benzylic methylene protons (-CH₂Br, ~4.5 ppm). |

| ¹³C NMR | Aromatic carbons (4 signals, ~125-145 ppm), benzylic carbon (-CH₂Br, ~30-35 ppm). |

| ¹⁹F NMR | A singlet for the sulfonyl fluoride group (-SO₂F). The chemical shift would be in the typical range for aryl sulfonyl fluorides. |

| IR Spectroscopy | Characteristic peaks for S=O stretching (~1400-1300 cm⁻¹ and ~1200-1100 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Br, SO₂F, and CH₂Br. |

Safety and Handling

This compound is a corrosive and hazardous compound. Appropriate safety precautions must be taken during handling and storage.

| Hazard | Description | Precautionary Statements |

| GHS Pictograms | GHS05 (Corrosion) | P280, P305 + P351 + P338, P310 |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |

Note: This is not an exhaustive list of safety information. Always consult the Safety Data Sheet (SDS) before handling this compound.

Reactivity and Applications

The dual reactivity of this compound makes it a valuable tool in various chemical and biological applications.

Dual Reactivity Profile

The reactivity of this compound is characterized by two key functional groups:

-

Bromomethyl Group: This group is a potent electrophile and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for its use in attaching the benzenesulfonyl fluoride moiety to molecules of interest.

-

Sulfonyl Fluoride Group: This moiety acts as an electrophilic "warhead" that can covalently modify nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[2] This makes it a privileged functional group for the design of covalent inhibitors and chemical probes.[2]

Applications in Drug Discovery and Chemical Biology

-

Targeted Covalent Inhibitors: The sulfonyl fluoride group can be incorporated into small molecules to create targeted covalent inhibitors.[3] These inhibitors first bind non-covalently to the target protein, and then the sulfonyl fluoride "warhead" reacts with a nearby nucleophilic residue to form a stable covalent bond, leading to irreversible inhibition.[3] This strategy is particularly useful for targeting kinases.[4][5][6]

-

Activity-Based Protein Profiling (ABPP): this compound can be used to develop chemical probes for ABPP. In this approach, a reporter tag (e.g., biotin or a fluorophore) can be attached to the molecule via the bromomethyl group. The resulting probe can then be used to label and identify target proteins in complex biological samples.

Experimental Protocols

The following are generalized experimental protocols. Specific reaction conditions may need to be optimized for individual substrates and applications.

General Protocol for Nucleophilic Substitution at the Bromomethyl Position

This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (e.g., an amine or a thiol).

Materials:

-

This compound

-

Nucleophile (1.0 - 1.2 equivalents)

-

Apolar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine or Diisopropylethylamine, for amine nucleophiles)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in the chosen solvent under an inert atmosphere.

-

Add the nucleophile to the solution. If the nucleophile is an amine salt, add a base to liberate the free amine.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a suitable aqueous solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Covalent Labeling of a Protein

This protocol provides a general workflow for the covalent modification of a target protein with this compound or a derivative thereof.

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS or HEPES)

-

This compound derivative (probe) dissolved in a compatible solvent (e.g., DMSO)

-

Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)

Procedure:

-

Incubate the purified protein with the probe at a specific molar ratio (e.g., 1:1, 1:5, 1:10) at a controlled temperature (e.g., 4 °C, room temperature, or 37 °C).

-

Allow the reaction to proceed for a defined period.

-

Quench the reaction by adding an excess of a quenching reagent.

-

Analyze the protein labeling by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent tag is used) or by mass spectrometry to confirm covalent modification and identify the site of labeling.

Mechanism of Action: Covalent Kinase Inhibition

A key application of sulfonyl fluoride-containing probes is the covalent inhibition of protein kinases. Many kinases have a conserved lysine residue in their ATP-binding pocket that is crucial for their catalytic activity. A probe designed with a kinase-binding scaffold and a sulfonyl fluoride warhead can selectively target this lysine.

The process involves:

-

Non-covalent Binding: The probe first binds reversibly to the ATP-binding pocket of the kinase, guided by the specific recognition scaffold.

-

Covalent Reaction: The proximity and favorable orientation of the sulfonyl fluoride warhead to the catalytic lysine facilitate a nucleophilic attack by the lysine's epsilon-amino group on the electrophilic sulfur atom.

-

Irreversible Inhibition: This results in the formation of a stable sulfonamide bond and the displacement of the fluoride ion, leading to the irreversible inactivation of the kinase.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry and biology. Its dual reactivity allows for its use in a wide range of applications, from the synthesis of complex molecules to the development of sophisticated chemical probes for studying protein function and designing novel therapeutics. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory.

References

- 1. This compound 97% | 7612-88-6 [sigmaaldrich.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Fluoride for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride is a bifunctional chemical reagent of significant interest in chemical biology and drug development. It incorporates two key reactive moieties: a sulfonyl fluoride and a bromomethyl group. The sulfonyl fluoride group is a privileged warhead for covalent modification of nucleophilic amino acid residues in proteins, while the bromomethyl group can serve as a versatile synthetic handle for further functionalization. This unique combination makes it a powerful tool for a range of applications, including covalent inhibitor design, chemical probe development, and fragment-based drug discovery.

This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and applications in drug discovery, with a focus on providing practical information for researchers new to this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Chemical Formula | C₇H₆BrFO₂S | |

| Molecular Weight | 253.09 g/mol | |

| CAS Number | 7612-88-6 | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 80-85 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; Insoluble in water. | [1] |

| SMILES | O=S(C1=CC=C(CBr)C=C1)(F)=O | |

| InChI | 1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from toluene. The first step involves the sulfonation of toluene followed by conversion to the sulfonyl fluoride, and the second step is the bromination of the methyl group.

Step 1: Synthesis of 4-Methylbenzenesulfonyl Fluoride

4-Methylbenzenesulfonyl fluoride is the immediate precursor to this compound. It can be synthesized from 4-methylbenzenesulfonyl chloride, which is commercially available or can be prepared by the sulfochlorination of toluene.

Experimental Protocol: Fluorination of 4-Methylbenzenesulfonyl Chloride [2]

-

Dissolve 25.0 g (0.13 mole) of 4-methylbenzenesulfonyl chloride in 100 ml of acetonitrile in a 250 ml round-bottom flask.

-

Add a solution of 1.5 g (0.196 mole) of potassium fluoride in 25.0 ml of water to the flask.

-

Stir the mixture and heat under reflux for one hour.

-

After cooling, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The product, 4-methylbenzenesulfonyl fluoride, will crystallize.

-

Filter the crystals, wash them twice with water, and dry. This procedure typically yields a high purity product.

Step 2: Free-Radical Bromination of 4-Methylbenzenesulfonyl Fluoride

The benzylic methyl group of 4-methylbenzenesulfonyl fluoride can be brominated using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Bromination of 4-Methylbenzenesulfonyl Fluoride

This is a representative protocol based on standard free-radical bromination procedures.[3][4]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl fluoride (1 equivalent) in a suitable dry, non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by shining a UV lamp on the flask.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Key Reactions and Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in drug discovery. The sulfonyl fluoride moiety acts as a covalent warhead, while the bromomethyl group allows for its incorporation into larger molecules.

Covalent Modification of Proteins

The sulfonyl fluoride group is an electrophilic "warhead" that can react with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine, to form stable covalent bonds.[5][6] This property is exploited in the design of covalent inhibitors and chemical probes for target identification and validation.

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

Caption: Covalent modification of a protein by this compound.

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general framework for labeling a protein of interest with this compound. Optimization of specific conditions (e.g., buffer pH, incubation time, and reagent concentration) is often necessary for each protein.

-

Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Tris buffer) at a concentration of 1-10 µM. The pH of the buffer should be optimized to ensure protein stability and facilitate the labeling reaction (typically pH 7.4-8.5).

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of the reagent over the protein).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific period (ranging from 30 minutes to several hours). The incubation time should be optimized to achieve sufficient labeling without causing protein denaturation.

-

Quenching and Removal of Excess Reagent: Quench the reaction by adding a small molecule nucleophile (e.g., dithiothreitol (DTT) or β-mercaptoethanol) if necessary. Remove the excess, unreacted reagent by methods such as dialysis, size-exclusion chromatography, or precipitation.[7]

-

Analysis: Analyze the extent of labeling and identify the modified residues using techniques such as mass spectrometry (MS).[8][9]

Fragment-Based Drug Discovery (FBDD)

This compound can be used as a reactive fragment in FBDD campaigns to identify and validate binding sites on target proteins.[5][10] The covalent nature of the interaction allows for the robust detection of even weak binding events.

Workflow for Covalent Fragment-Based Screening

Caption: Workflow for covalent fragment-based drug discovery using sulfonyl fluorides.

Application in Targeting Signaling Pathways

Covalent probes derived from this compound can be used to investigate and modulate signaling pathways implicated in disease. For example, by targeting kinases or other key proteins in pathways like the RAS-RAF-MEK-ERK pathway, researchers can dissect signaling mechanisms and develop targeted therapies.[11][12][13][14][15]

Targeting the RAS Signaling Pathway

The RAS signaling pathway is frequently dysregulated in cancer. Covalent inhibitors targeting components of this pathway, such as kinases (e.g., RAF, MEK, ERK) or the RAS protein itself, are a major focus of drug discovery efforts. A this compound-containing fragment could be elaborated into a potent and selective covalent inhibitor of a key kinase in this pathway.

Caption: Inhibition of the RAS signaling pathway by a BMSF-derived covalent inhibitor.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Summary: [5]

-

Corrosive: Causes severe skin burns and eye damage.

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritant: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side-shields.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Impervious clothing (lab coat).

-

Respiratory Protection: Use a suitable respirator if ventilation is inadequate.

First Aid Measures: [5]

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician.

Storage: [16]

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its ability to act as a covalent probe for a variety of nucleophilic amino acids, combined with its utility as a synthetic building block, makes it an invaluable reagent for identifying and validating new drug targets, elucidating biological pathways, and developing novel covalent therapeutics. By understanding its properties, synthesis, and reactivity, researchers can effectively harness the potential of this important molecule in their scientific endeavors.

References

- 1. This compound | CAS 16066-89-6 | Chemical Properties, Applications & Safety Data | Reliable China Supplier [boulingchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A method for selective 19F‐labeling absent of probe sequestration (SLAPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening [mdpi.com]

- 11. Targeting the RAS upstream and downstream signaling pathway for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Strategies for Targeting Ras Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blocking oncogenic Ras signaling for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BRAF Inhibitors Induce Feedback Activation of RAS Pathway in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

A Technical Guide to SuFEx Click Chemistry: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless in the early 2000s, champions a set of criteria for powerful, reliable, and versatile chemical reactions.[1][2] In 2014, the Sharpless laboratory unveiled a new generation of this chemical philosophy: Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This groundbreaking discovery has since become an invaluable tool in drug discovery, chemical biology, and materials science, owing to its remarkable stability, reactivity, and modularity.[1][3]

SuFEx chemistry is centered around the unique properties of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be readily activated to react with nucleophiles under specific catalytic conditions.[1] This "sleeping beauty" reactivity allows for the precise and efficient formation of robust covalent linkages.[4] This guide provides an in-depth technical overview of the core SuFEx click chemistry reagents, their discovery, development, and application, complete with experimental protocols and quantitative data.

Core SuFEx Reagents and Their Synthesis

The power of SuFEx chemistry lies in a set of versatile and highly reactive "hubs" or connectors. The most prominent among these are sulfuryl fluoride (SO₂F₂), ethenesulfonyl fluoride (ESF), and thionyl tetrafluoride (SOF₄).

Sulfuryl Fluoride (SO₂F₂)

A commercially available gas, SO₂F₂ is a cornerstone of SuFEx chemistry. It selectively reacts with phenols and primary amines to form aryl fluorosulfates and sulfamoyl fluorides, respectively. These products are themselves stable yet reactive hubs for further functionalization.

Key Reactions of SO₂F₂:

-

Formation of Aryl Fluorosulfates: SO₂F₂ reacts with phenols in the presence of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield aryl fluorosulfates.[5]

-

Formation of Sulfamoyl Fluorides: The reaction of SO₂F₂ with secondary amines furnishes sulfamoyl fluorides.[5]

Ethenesulfonyl Fluoride (ESF)

ESF is a highly reactive Michael acceptor, making it a powerful tool for introducing the sulfonyl fluoride moiety into a wide range of molecules. Its synthesis has been optimized for large-scale production, enhancing its accessibility for research and development.[6][7]

Thionyl Tetrafluoride (SOF₄)

SOF₄ is a multidimensional connective hub that reacts with primary amines to form iminosulfur oxydifluorides (R-N=SOF₂).[8][9] These tetrahedral hubs offer multiple sites for subsequent SuFEx reactions, allowing for the construction of complex, three-dimensional molecular architectures.[8][9]

Quantitative Data on SuFEx Reactions

The efficiency of SuFEx reactions is a hallmark of this chemistry. The following tables summarize representative quantitative data for key SuFEx transformations.

Table 1: Synthesis of Aryl Fluorosulfates using SO₂F₂

| Phenol Substrate | Base (equiv.) | Solvent | Time | Yield (%) | Reference |

| Phenol | Et₃N (1.5) | MeCN | 2 h | 95 | [5] |

| 4-Methoxyphenol | Et₃N (1.5) | MeCN | 2 h | 98 | [5] |

| 4-Nitrophenol | Et₃N (1.5) | MeCN | 4 h | 96 | [5] |

| Eugenol | BTMG (5 mol%) | MeCN | 15 min | >95 | [10] |

Table 2: Synthesis of Sulfonates via Accelerated SuFEx Click Chemistry (ASCC)

| Sulfonyl Fluoride | Alcohol | Catalyst (mol%) | Time | Conversion (%) | Reference |

| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | DBU (1.0) | 2 h | 17 | [10] |

| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | BTMG (1.0) | 2 h | >95 | [10] |

| Dansyl fluoride | Phenol | BTMG (5.0) | 5 min | >95 | [10] |

Table 3: Synthesis of Sulfamides from Iminosulfur Oxydifluorides

| Iminosulfur Oxydifluoride | Primary Amine | Solvent | Time | Yield (%) | Reference |

| Ph-N=SOF₂ | Benzylamine | aq. PBS/MeCN | 1 h | 98 | [8] |

| p-Tolyl-N=SOF₂ | Aniline | aq. PBS/MeCN | 1 h | 95 | [8] |

Experimental Protocols

General Procedure for the Synthesis of Aryl Fluorosulfates from Phenols with SO₂F₂

This protocol is adapted from a general procedure for the preparation of fluorosulfates.[11][12]

-

To a solution of the phenol (1.0 equiv) and triethylamine (1.6 equiv) in acetonitrile (MeCN), add desmethyl SuFEx-IT (a solid SO₂F₂ surrogate, 1.3 equiv).

-

Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates full conversion of the starting material (typically 30–90 minutes).

-

The product can be purified by column chromatography on silica gel.

Kilogram-Scale Synthesis of Ethenesulfonyl Fluoride (ESF)

This two-step, on-water procedure is adapted from the method developed by Sharpless and coworkers.[6][7][13]

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

-

Prepare a nearly saturated aqueous solution of potassium bifluoride (KHF₂).

-

Add 2-chloroethanesulfonyl chloride to the KHF₂ solution in one portion.

-

Stir the biphasic mixture vigorously to form an emulsion and continue stirring for 2 hours at room temperature.

-

Allow the phases to separate. The lower phase is the desired 2-chloroethanesulfonyl fluoride, which can be isolated using a separatory funnel with a yield of over 99%.[7]

Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride

-

Add the 2-chloroethanesulfonyl fluoride obtained in the previous step to water and stir to form an emulsion.

-

Add magnesium oxide (MgO) to induce dehydrochlorination.

-

The product, ethenesulfonyl fluoride, can be isolated using a separatory funnel with a yield of over 98%.[7]

Applications in Drug Discovery and Chemical Biology

The unique reactivity and stability of SuFEx reagents have made them powerful tools in drug discovery and chemical biology.

Covalent Inhibitor Discovery

The latent reactivity of sulfonyl fluorides makes them ideal warheads for covalent inhibitors. They are generally stable in biological milieu but can be activated by the specific microenvironment of a protein's binding site to form a covalent bond with a nucleophilic residue. This proximity-enabled reactivity leads to highly specific and potent inhibitors.

A common workflow for discovering covalent inhibitors using a SuFEx-based library is as follows:

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy to study enzyme function and identify new drug targets. SuFEx-based probes are well-suited for ABPP due to their stability and tunable reactivity. The general workflow for an ABPP experiment using a SuFEx probe is outlined below.

Bioconjugation

The biocompatibility and high efficiency of SuFEx reactions make them ideal for bioconjugation, the process of linking molecules to biomolecules such as proteins and DNA.[8] SOF₄-derived hubs have been shown to be particularly effective for labeling proteins and DNA under mild, aqueous conditions.[8]

Conclusion

SuFEx click chemistry represents a significant advancement in chemical synthesis, offering a robust and versatile platform for the construction of complex molecules. The unique reactivity of sulfur(VI) fluoride reagents, coupled with their stability and the modularity of the reactions, has accelerated progress in drug discovery, chemical biology, and materials science. As our understanding of the nuances of SuFEx reactivity continues to grow, so too will its applications in addressing complex scientific challenges. This guide provides a foundational understanding of the core principles and practical aspects of SuFEx chemistry, empowering researchers to leverage this powerful technology in their own endeavors.

References

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making Kilograms of Ethenesulfonyl Fluoride - ChemistryViews [chemistryviews.org]

- 8. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent [organic-chemistry.org]

- 13. Ethenesulfonyl Fluoride (ESF): An On-Water Procedure for the Kilogram-Scale Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Bromomethyl)benzenesulfonyl fluoride solubility and stability data

An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)benzenesulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in chemical biology and drug discovery, featuring both a reactive bromomethyl group for alkylation and a sulfonyl fluoride moiety for potential covalent modification of protein residues. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective application in experimental settings. This guide provides a summary of available data, and more importantly, detailed experimental protocols for researchers to determine these critical parameters. While specific quantitative data for this compound is limited in public literature, the methodologies outlined herein provide a robust framework for its characterization.

Physicochemical Properties

-

Molecular Formula: C₇H₆BrFO₂S

-

Molecular Weight: 253.09 g/mol

-

Appearance: White to off-white solid[1]

-

CAS Number: 7612-88-6[2]

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The information that is available is summarized below. Researchers are encouraged to use the experimental protocols provided in Section 4.0 to determine solubility in their specific solvent systems of interest.

Table 1: Known Solubility of this compound

| Solvent | Temperature | Method | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | ≥ 100 mg/mL (≥ 395.12 mM) | [1] |

Note: The solubility in DMSO can be significantly impacted by the presence of water, as DMSO is hygroscopic. It is recommended to use newly opened or properly dried DMSO for the preparation of stock solutions.[1]

Stability Data

The stability of this compound is a critical factor for its storage and use in experimental protocols, particularly in aqueous media. While sulfonyl fluorides are generally considered more stable than their sulfonyl chloride counterparts, the presence of the bromomethyl group may influence its overall stability profile.[5] A safety data sheet indicates that the compound is stable under recommended storage conditions, which typically involve storage at -20°C for long-term use.[1][5]

Table 2: Storage Recommendations and Known Stability Information

| Condition | Medium | Duration | Stability | Reference |

| -20°C | Solid (Powder) | 3 years | Stable | [1] |

| 4°C | Solid (Powder) | 2 years | Stable | [1] |

| -80°C | In Solvent | 6 months | Stable | [1] |

| -20°C | In Solvent | 1 month | Stable | [1][5] |

| Recommended Storage | Not Specified | Not Specified | Stable under recommended conditions | [5] |

General Notes on Stability:

-

Hydrolytic Stability: The sulfonyl fluoride moiety can be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to assess its stability in aqueous buffers intended for biological assays.

-

Reactivity of Bromomethyl Group: The bromomethyl group is a reactive alkylating agent and can react with nucleophiles. The stability of the compound will be compromised in the presence of nucleophilic species.

Experimental Protocols

Given the scarcity of published quantitative data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately quantify the concentration in the test sample.

Protocol for Determining Hydrolytic Stability

This protocol assesses the stability of the compound in aqueous solutions at different pH values.

Objective: To determine the rate of degradation of this compound in aqueous buffers of varying pH.

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 4, pH 7.4, pH 9)

-

Acetonitrile or other suitable organic solvent for stock solution

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV-Vis detector

-

Vials for sample incubation

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a stable organic solvent (e.g., acetonitrile).

-

Incubation Setup: In separate vials, add the aqueous buffer of a specific pH. Place the vials in a temperature-controlled environment (e.g., 37°C).

-

Initiation of Experiment: To initiate the stability study, add a small aliquot of the stock solution to each buffer-containing vial to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. The time zero (t=0) sample should be taken immediately after the addition of the compound to the buffer.

-

Reaction Quenching (if necessary): Depending on the rate of degradation, it may be necessary to quench the reaction by adding an equal volume of cold mobile phase or another suitable solvent.

-

HPLC Analysis: Analyze each sample by a stability-indicating HPLC method. This method must be able to separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration or the peak area of the parent compound against time. Determine the order of the degradation reaction (often pseudo-first-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Visualizations

The following diagram illustrates a general workflow for the characterization of a research compound's solubility and stability.

Caption: A workflow for assessing the solubility and stability of a research compound.

Conclusion

References

An In-depth Technical Guide to Electrophilic Probes for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic probes are indispensable tools in chemical biology and drug discovery for the covalent modification of proteins. These probes contain a reactive electrophilic group, often termed a "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein. This irreversible interaction allows for the study of protein function, identification of post-translational modifications, and the development of targeted covalent inhibitors (TCIs). This guide provides a comprehensive overview of the core principles of electrophilic probes, their diverse chemical functionalities, and detailed protocols for their application.

The utility of electrophilic probes is central to the field of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy that enables the assessment of the functional state of enzymes in complex biological systems.[1] In a typical ABPP workflow, an activity-based probe (ABP), consisting of an electrophilic warhead, a linker, and a reporter tag (e.g., a fluorophore or biotin), is used to label active enzymes.[2][3] The reporter tag facilitates the detection and enrichment of labeled proteins for subsequent analysis by techniques such as in-gel fluorescence scanning or mass spectrometry.[3]

Core Concepts of Electrophilic Probes

The design of effective electrophilic probes hinges on a delicate balance between reactivity and selectivity. The electrophilic warhead must be reactive enough to form a covalent bond with its target residue under physiological conditions but not so reactive that it indiscriminately labels numerous off-target proteins, which can lead to toxicity.[4] The selectivity of a probe is determined by both the intrinsic reactivity of the warhead and the specific microenvironment of the target amino acid residue, including its accessibility and the presence of nearby residues that can enhance its nucleophilicity.[5]

The general mechanism of protein labeling with an electrophilic probe involves the nucleophilic attack of an amino acid side chain on the electrophilic warhead, resulting in the formation of a covalent adduct. The choice of warhead dictates which amino acid residue is targeted.

Major Classes of Electrophilic Probes and Their Target Residues

A wide array of electrophilic warheads have been developed to target various nucleophilic amino acid residues. The following sections detail the most common classes of probes, their target specificities, and their mechanisms of action.

Cysteine-Targeting Probes

Cysteine, with its highly nucleophilic thiolate anion, is the most frequently targeted residue for covalent modification.[6]

-

Iodoacetamides (IAs) and Chloroacetamides (CAs): These classic α-haloacetamide reagents react with cysteine residues via an SN2 mechanism.[6][7] Iodoacetamide-alkyne (IA-alkyne) is a widely used probe in quantitative cysteine-reactivity profiling.[2][8] Chloroacetamides are generally less reactive than iodoacetamides.

-

Maleimides: These probes react with cysteine thiols through a Michael addition.[6][9] They are highly selective for cysteines at neutral pH.[10]

-

α,β-Unsaturated Carbonyls: This broad class includes acrylamides, which are frequently used in the design of targeted covalent inhibitors.[6] They also react with cysteines via a Michael addition.

-

Hypervalent Iodine Reagents: These reagents have been developed for the fast and chemoselective alkynylation of thiols.[7]

Lysine-Targeting Probes

Lysine, with its primary amine side chain, is another common target for electrophilic probes, particularly due to its frequent presence on protein surfaces.

-

Activated Esters: N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters are commonly used to acylate the ε-amino group of lysine.[11]

-

Dioxazolones: This newer class of five-membered heterocyclic electrophiles functions as masked isocyanates, demonstrating high chemoselectivity and rapid reaction kinetics for lysine residues.[11][12]

Serine-Targeting Probes

Serine residues, particularly the hyper-reactive serine in the active site of serine hydrolases, can be targeted with specific electrophilic probes.

-

Fluorophosphonates (FPs): These probes are the gold standard for profiling serine hydrolase activity.[13][14][15] The phosphorus atom is attacked by the active-site serine, leading to the formation of a stable phosphonate ester. Phenyl phosphonates have also been developed as alternatives with improved properties.[16]

Probes for Other Nucleophilic Residues

Recent research has expanded the toolbox of electrophilic probes to target a wider range of amino acids.

-

Tyrosine: Diazonium salts and reagents like SuTEx2-alkyne have been shown to selectively label tyrosine residues.[7]

-

Histidine and Arginine: Phenylglyoxal-based reagents have been used to target arginine residues.[7]

-

Aspartate and Glutamate: Tetrazole-based photocaged probes can release an electrophilic nitrilimine upon UV irradiation, which then reacts with acidic residues.[7]

-

Tryptophan: Probes such as HMN-alkyne and MMP-alkyne have been identified for the global monitoring of tryptophans.[7]

Quantitative Data Summary

The following tables summarize the amino acid selectivity of a variety of alkyne-containing electrophilic probes as determined by proteome-wide analysis in S. aureus. The data represents the percentage of all modified sites that correspond to a specific amino acid.

Table 1: Cysteine-Targeting Probes [7]

| Probe Name | Target Residue | Selectivity (%) |

| Iodoacetamide-alkyne (IA-alkyne) | Cysteine | 95 |

| Chloroacetamide-alkyne (CA-alkyne) | Cysteine | 96 |

| α-Bromomethyl ketone-alkyne (BMK-alkyne) | Cysteine | 89 |

| Maleimide-alkyne (MI-alkyne) | Cysteine | 93-95 |

| Propiolamide-alkynes (AlkPA-, ArPA-alkyne) | Cysteine | 93-95 |

| Hypervalent Iodine Reagent (EBX1-alkyne) | Cysteine | 91-97 |

Table 2: Lysine and N-Termini-Targeting Probes [7]

| Probe Name | Target Residue(s) | Lysine Selectivity (%) | N-terminus Selectivity (%) |

| oNBA-alkyne (photo-activated) | Lysine | 94 | |

| NHS-ester-alkyne | Lysine, N-terminus | ||

| STP-ester-alkyne | Lysine, N-terminus |

Table 3: Tyrosine-Targeting Probes [7]

| Probe Name | Target Residue | Selectivity (%) |

| SuTEx2-alkyne | Tyrosine | High |

| PTAD-alkyne | Tyrosine | 95 |

Table 4: Probes for Other Amino Acid Residues [7]

| Probe Name | Target Residue(s) | Selectivity (%) |

| PhTet-alkyne (photo-activated) | Aspartate, Glutamate | |

| AmTet-alkyne (photo-activated) | Aspartate, Glutamate | |

| MeTet-alkyne (photo-activated) | Aspartate, Glutamate | |

| HMN-alkyne (photo-activated) | Tryptophan | |

| MMP-alkyne (photo-activated) | Tryptophan | |

| Phenylglyoxal-alkyne | Arginine |

Experimental Protocols

Protocol 1: General Protein Labeling with Iodoacetamide-Alkyne (IA-alkyne)

This protocol is adapted for labeling purified proteins or complex proteomes with IA-alkyne for subsequent analysis.

Materials:

-

Protein sample (purified protein or cell lysate)

-

IA-alkyne probe

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Urea

-

Ammonium bicarbonate

-

DTT (Dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Acetone

Procedure:

-

Sample Preparation:

-

For purified proteins: Prepare a solution of the protein (e.g., 12.5 µM) in a suitable buffer.[8]

-

For cell lysates: Prepare the lysate in a buffer such as DPBS.

-

-

Labeling Reaction:

-

Protein Precipitation (for purified proteins):

-

Sample Preparation for Mass Spectrometry:

-

Resuspend the protein pellet in 8 M urea in DPBS.[8]

-

Add ammonium bicarbonate to a final concentration of 100 mM.[8]

-

Reduce disulfide bonds with 15 mM DTT at 65°C for 15 minutes.[8]

-

Alkylate any remaining free cysteines with 12.5 mM iodoacetamide at room temperature for 30 minutes.[8]

-

The sample is now ready for click chemistry to attach a reporter tag, followed by tryptic digestion and LC-MS/MS analysis.

-

Protocol 2: Labeling of Protein Thiols with Maleimide-Alkyne

This protocol is suitable for labeling proteins with maleimide-based probes.

Materials:

-

Protein sample containing thiol groups

-

Maleimide-alkyne probe

-

Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES)

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

DMSO or DMF

-

Sephadex G-25 or other size-exclusion chromatography media for purification

Procedure:

-

Protein Preparation:

-

Probe Preparation:

-

Prepare a 10 mM stock solution of the maleimide-alkyne probe in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Purification:

Protocol 3: Profiling Serine Hydrolase Activity with a Fluorophosphonate (FP) Probe

This protocol describes the use of a TAMRA-FP probe for in-gel fluorescence detection of active serine hydrolases.

Materials:

-

Cell or tissue lysate

-

TAMRA-FP (fluorophosphonate) probe

-

Lysis buffer (e.g., Pierce IP Lysis Buffer)

-

SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis system

-

Fluorescence gel scanner

Procedure:

-

Lysate Preparation:

-

Prepare a cell or tissue lysate in a suitable lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Labeling:

-

SDS-PAGE:

-

Add SDS-PAGE loading buffer to the labeled lysate, heat the sample, and load it onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

In-Gel Fluorescence Scanning:

-

Visualize the labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the TAMRA fluorophore.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of electrophilic probes.

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Caption: Modular structure of an activity-based electrophilic probe.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Bromomethyl)benzenesulfonyl fluoride molecular weight and formula

This document provides the core chemical properties of 4-(Bromomethyl)benzenesulfonyl fluoride, a reagent often utilized in the synthesis of bioactive molecules and for the advancement of research in organic chemistry and biochemistry[1].

Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations in reaction planning, as well as for analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆BrFO₂S | [2] |

| Molecular Weight | 253.09 g/mol | [1][2] |

| Synonyms | 4-(Fluorosulfonyl)benzyl bromide, Fluorosulfonylbenzyl bromide | [2] |

| CAS Number | 7612-88-6 | [2] |

The structure and properties of this compound make it a valuable building block in medicinal chemistry and chemical biology, particularly in reactions like click chemistry[2].

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 4-(Bromomethyl)benzenesulfonyl fluoride (BBSF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)benzenesulfonyl fluoride (BBSF) is a bifunctional chemical probe used for the covalent modification and cross-linking of proteins. Its unique structure incorporates two distinct reactive moieties: a sulfonyl fluoride (-SO₂F) group and a bromomethyl (-CH₂Br) group. This dual reactivity allows for a two-stage or simultaneous reaction with different amino acid residues, making BBSF a versatile tool for studying protein structure, function, and interactions.

The sulfonyl fluoride group is known to react with nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3][4][5] In contrast, the bromomethyl group primarily targets the thiol group of cysteine residues through nucleophilic substitution, forming a stable thioether bond, and can also react with primary amines.[6][7] This bifunctional nature enables BBSF to be used for site-specific labeling, intramolecular cross-linking to probe protein conformation, or intermolecular cross-linking to identify protein-protein interactions.

These application notes provide a comprehensive protocol for the use of BBSF in protein labeling experiments, including reaction conditions, purification of labeled proteins, and methods for quantification of labeling efficiency.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with BBSF

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but may also increase the risk of protein aggregation. |

| BBSF Concentration | 10 - 40-fold molar excess over protein | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.[1] |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | The buffer should be free of primary amines (e.g., Tris) which can compete with the protein for reaction with the bromomethyl group.[1] |

| pH | 7.4 - 9.0 | A slightly alkaline pH (8.0-9.0) increases the nucleophilicity of primary amines (lysine) for reaction with the bromomethyl group, while also being suitable for the reaction of sulfonyl fluoride with various residues. However, higher pH also increases the rate of hydrolysis of the bromomethyl group.[1] |

| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can help minimize protein degradation and non-specific reactions.[1] |

| Reaction Time | 1 - 24 hours | Incubation time should be optimized based on the reactivity of the target protein and the desired labeling efficiency. Reactions at 4°C may require overnight incubation.[1][4] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or L-cysteine | To stop the reaction by consuming excess BBSF.[3][4] |

Table 2: Methods for Quantification of Protein Labeling

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry (MS) | Measures the mass increase of the protein or its peptides after labeling.[4][8][9][10][11][12] | High accuracy and can identify specific sites of modification.[4][11] | Requires specialized equipment and expertise. |

| 2D-Gel Electrophoresis | Compares the migration pattern of labeled and unlabeled proteins. A shift in isoelectric point or molecular weight can indicate labeling.[13][14][15] | Can visualize different labeled species and assess purity. | Less quantitative and can be labor-intensive. |

| Fluorescence Polarization (FP) Assay | If BBSF is used to attach a fluorescent probe, the change in polarization upon binding to the protein can be measured to determine labeling efficiency.[2][5][16][17][18] | Homogeneous assay, suitable for high-throughput screening.[17] | Requires a fluorescently tagged BBSF or secondary labeling step and is an indirect measure of covalent modification. |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with BBSF

This protocol provides a general guideline for labeling a target protein with BBSF. Optimization of the reaction conditions is recommended for each specific protein.

Materials:

-

Purified target protein

-

This compound (BBSF)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.[1]

-

-

BBSF Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of BBSF in anhydrous DMSO.

-

-

Labeling Reaction:

-

Calculate the required volume of the BBSF stock solution to achieve the desired molar excess (e.g., 20-fold).

-

Slowly add the BBSF stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to minimize protein denaturation.[4]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

-

Remove unreacted BBSF and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer.

-

Collect the protein-containing fractions.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., Bradford or BCA).

-

Assess the degree of labeling using one of the methods described in Table 2.

-

Protocol 2: Identification of BBSF Modification Sites by Mass Spectrometry